molecular formula C11H19F3N2O2Si2 B8747944 Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- CAS No. 7057-43-4

Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-

Cat. No.: B8747944
CAS No.: 7057-43-4
M. Wt: 324.45 g/mol
InChI Key: XHBKWMUWFRURGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C11H19F3N2O2Si2 and a molar mass of 324.45 g/mol It is characterized by the presence of trifluoromethyl and trimethylsilyloxy groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- typically involves the reaction of 5-trifluoromethyluracil with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

5-Trifluoromethyluracil+2(Trimethylsilyl chloride)Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-\text{5-Trifluoromethyluracil} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-} 5-Trifluoromethyluracil+2(Trimethylsilyl chloride)→Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyloxy groups can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The trimethylsilyloxy groups are susceptible to hydrolysis, leading to the formation of 5-trifluoromethyluracil.

Common Reagents and Conditions

    Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyloxy groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of trimethylsilyloxy groups.

Major Products

    Substitution: Products depend on the substituent introduced.

    Hydrolysis: 5-Trifluoromethyluracil is a common product.

Scientific Research Applications

Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The trimethylsilyloxy groups can be hydrolyzed to release active intermediates that interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

7057-43-4

Molecular Formula

C11H19F3N2O2Si2

Molecular Weight

324.45 g/mol

IUPAC Name

trimethyl-[5-(trifluoromethyl)-2-trimethylsilyloxypyrimidin-4-yl]oxysilane

InChI

InChI=1S/C11H19F3N2O2Si2/c1-19(2,3)17-9-8(11(12,13)14)7-15-10(16-9)18-20(4,5)6/h7H,1-6H3

InChI Key

XHBKWMUWFRURGS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC(=NC=C1C(F)(F)F)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of hexamethyldisilazane, 6.16 g of 5-trifluoromethyluracil was suspended and then 0.22 ml of trimethylchlorosilane was added to the suspension, followed by heating the resulting mixture to reflux for 5 hours. After the reaction, the excess hexamethyldisilazane was removed by evaporation and the resultant was distilled in vacuum. All of the fractions of distillate obtained at about 60° C. under 1 mmHg were collected. Yield: 10.3 g
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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